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molecular formula C12H17N3O2S B4539589 4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE

4-BUTOXY-N-(CARBAMOTHIOYLAMINO)BENZAMIDE

Cat. No. B4539589
M. Wt: 267.35 g/mol
InChI Key: DPIXELHKSLCTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232290B1

Procedure details

To a solution of 4-n-butyloxybenzoic acid benzotriazol-1-yl ester (15 g) in N,N-dimethylformamide (100 ml) was added thiosemicarbazide (5.27 g) and the mixture was stirred for 12 hours at ambient temperature. The reaction mixture was pulverized with diisopropyl ether. The precipitate was collected by filtration to give 1-(4-n-butyloxybenzoyl)thiosemicarbazide (11.51 g).
Name
4-n-butyloxybenzoic acid benzotriazol-1-yl ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1(O[C:11](=[O:23])[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:14][CH:13]=2)C2C=CC=CC=2N=N1.[NH2:24][NH:25][C:26]([NH2:28])=[S:27].C(OC(C)C)(C)C>CN(C)C=O>[CH2:19]([O:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]([NH:24][NH:25][C:26]([NH2:28])=[S:27])=[O:23])=[CH:17][CH:16]=1)[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
4-n-butyloxybenzoic acid benzotriazol-1-yl ester
Quantity
15 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)OC(C2=CC=C(C=C2)OCCCC)=O
Name
Quantity
5.27 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C(=O)NNC(=S)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.51 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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